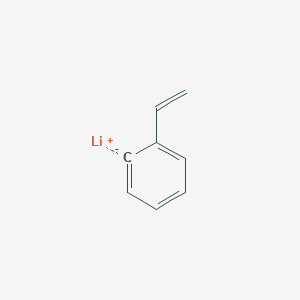
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of an indane core with a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indane or its derivatives.
Hydroxylation: The indane core is hydroxylated at the 5-position using reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of a suitable catalyst.
Carboxylation: The hydroxylated indane is then subjected to carboxylation at the 2-position using carbon dioxide (CO₂) under high pressure and temperature conditions.
Esterification: The carboxylic acid group is esterified using methanol (CH₃OH) and a strong acid catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: SOCl₂ in pyridine, PBr₃ in tetrahydrofuran (THF).
Major Products:
Oxidation: 5-Oxoindane-2-carboxylate.
Reduction: 5-Hydroxyindane-2-methanol.
Substitution: 5-Chloroindane-2-carboxylate, 5-Bromoindane-2-carboxylate.
Aplicaciones Científicas De Investigación
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized indane derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling pathways.
Comparación Con Compuestos Similares
Methyl 5-Hydroxyindole-2-carboxylate: Similar structure but with an indole core instead of indane.
Ethyl 5-Hydroxyindane-2-carboxylate: Similar structure but with an ethyl ester group instead of methyl.
5-Hydroxyindane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of ester.
Uniqueness: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9,12H,4-5H2,1H3 |
Clave InChI |
YIHFTASGYLUZRL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=C(C1)C=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














